Amyl-t-butyl ether

Description

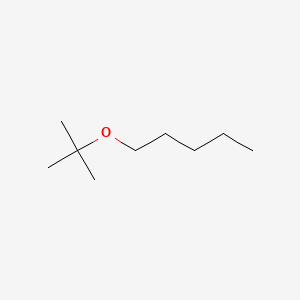

Structure

3D Structure

Properties

IUPAC Name |

1-[(2-methylpropan-2-yl)oxy]pentane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-5-6-7-8-10-9(2,3)4/h5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWRSHLROMAZEBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60143629 | |

| Record name | Amyl-t-butyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60143629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10100-95-5 | |

| Record name | Amyl-t-butyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010100955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amyl-t-butyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60143629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Amyl T Butyl Ether and Congeners

Catalytic Etherification Processes

Catalytic etherification is the cornerstone of modern TAME production. This process typically involves the reaction of an isoamylene, such as 2-methyl-1-butene (B49056) or 2-methyl-2-butene (B146552), with a short-chain alcohol, most commonly methanol (B129727), in the presence of an acid catalyst. The efficiency and selectivity of this reaction are highly dependent on the nature of the catalyst and the process conditions.

Investigation of Homogeneous Catalysis for Amyl-t-butyl Ether Synthesis

Homogeneous catalysis for the synthesis of tertiary ethers like TAME often employs strong mineral acids. Sulfuric acid and p-toluenesulfonic acid (PTSA) have been investigated as catalysts in the liquid phase. The reaction mechanism is generally accepted to proceed via an SN1 pathway. youtube.com In this mechanism, the tertiary alcohol is protonated by the strong acid, leading to the formation of a good leaving group (water). The departure of the leaving group results in a stable tertiary carbocation. This carbocation is then attacked by the nucleophilic alcohol (e.g., methanol) present in the reaction mixture. A final deprotonation step yields the ether product and regenerates the acid catalyst. youtube.com

While effective in promoting the etherification reaction, homogeneous catalysts present significant challenges in industrial applications, primarily related to their separation from the reaction products, which can lead to corrosion and environmental concerns.

Heterogeneous Catalysis with Solid Acid Resins

Heterogeneous catalysis offers a practical alternative to homogeneous systems, with solid acid resins being the most extensively studied and commercially applied catalysts for TAME synthesis. These catalysts are typically polymeric materials with acidic functional groups.

Strongly acidic macroreticular ion-exchange resins are the industry standard for the liquid-phase synthesis of TAME. iitm.ac.in These resins are typically copolymers of styrene (B11656) and divinylbenzene, functionalized with sulfonic acid groups (-SO3H), which provide the Brønsted acid sites necessary for the reaction. tkk.fi

Detailed Research Findings:

Extensive research has been conducted on various commercial ion-exchange resins, including the Amberlyst and Lewatit series. Studies have focused on optimizing reaction conditions and understanding the reaction kinetics.

Amberlyst-15: This catalyst has demonstrated high activity for TAME synthesis. Optimum reaction conditions have been reported at a temperature of 135°C, a methanol to isoamylene molar ratio of 1.0–4.0, and a W/F (weight of catalyst to molar feed rate) of 2.0–4.0 gr-cat. hr/gr-mole. ksiec.or.kr The apparent activation energy for TAME synthesis using Amberlyst-15 was found to be 12.36 kcal/mole. koreascience.kr

Amberlyst 15Wet: In a study conducted in a batch reactor between 324-362 K and at 10 bar, a kinetic model based on a Langmuir-Hinshelwood mechanism was developed. acs.org The results suggested that the etherification reaction rates are proportional to the square of the concentration of active sites, indicating a two-site mechanism. acs.orgresearcher.life

Amberlyst-16: The kinetics of TAME reactions were studied using Amberlyst 16 at temperatures between 324 and 354 K. The influence of intraparticle diffusion was found to be significant, especially at higher temperatures. tkk.fi

Lewatit SPC 118: The microkinetics of TAME synthesis using this catalyst were determined in a continuous-flow recycle reactor at temperatures between 323–343 K and a pressure of 1.6 MPa. researchgate.netresearchgate.net An average activation energy of 89.5 kJ/mol was reported for the etherification reaction. aalto.fi

SMOPEX-101: This fibrous ion-exchange catalyst was compared to bead catalysts. While the activity order based on catalyst weight was A35 > A16 > SMOPEX-101 > XE586, the activities were similar when calculated versus the square of the acid capacity, suggesting a dual-site mechanism. tkk.fi For SMOPEX-101, the activation energy for the etherification of 2-methyl-1-butene to TAME was 92.7 kJ/mol, and for 2-methyl-2-butene to TAME, it was 93.0 kJ/mol. tkk.fi

Interactive Data Table: Properties and Performance of Ion-Exchange Resins in TAME Synthesis

| Catalyst | Type | Apparent Activation Energy (kcal/mole) | Reported Reaction Temperature (°C) | Key Findings |

| Amberlyst-15 | Macroreticular Resin | 12.36 koreascience.kr | 135 ksiec.or.kr | High activity, optimum conditions determined. ksiec.or.kr |

| Amberlyst 15Wet | Macroreticular Resin | - | 51-89 acs.org | Two-site Langmuir-Hinshelwood mechanism proposed. acs.org |

| Amberlyst-16 | Macroreticular Resin | - | 51-81 tkk.fi | Intraparticle diffusion limitations observed. tkk.fi |

| Lewatit SPC 118 | Macroreticular Resin | 21.4 (89.5 kJ/mol) aalto.fi | 50-70 researchgate.net | Microkinetics determined in a recycle reactor. researchgate.net |

| SMOPEX-101 | Fibrous Resin | 22.2 (92.7 kJ/mol) for 2M1B tkk.fi | 50-80 tkk.fi | Dual-site mechanism favored in kinetic modeling. tkk.fi |

Zeolites, crystalline aluminosilicates with well-defined pore structures and strong acid sites, have been explored as alternative catalysts for TAME synthesis, offering potential advantages in terms of thermal stability compared to organic resins. collectionscanada.gc.ca

Detailed Research Findings:

Hβ Zeolite: Studies have shown that Hβ zeolite exhibits higher conversion and catalytic stability for TAME production compared to other zeolites like HMOR and HZSM-5. researchgate.net At optimal reaction conditions of 70°C, a liquid hourly space velocity (LHSV) of 1.0 h⁻¹, a pressure of 0.8 MPa, and a methanol to tert-olefins molar ratio of 1.05:1, the conversion of tert-olefins reached 62.93%. researchgate.net The regeneration of Hβ zeolite was also found to be superior to other catalysts. researchgate.net

Catalyst Shaping: The method of shaping the zeolite catalyst has been shown to be important. Extruding the Hβ zeolite before impregnating it with oxides resulted in higher catalytic activity. researchgate.net

Comparison with Resins: While H-Beta zeolite was found to be highly active, its activity was noted to be close to that of cation-exchanged resin catalysts. researchgate.net Other research has indicated that for similar etherification reactions (ETBE synthesis), β-zeolite can offer higher selectivity than Amberlyst-15. ugm.ac.id

Heteropolyacids (HPAs) are strong Brønsted acids that can be used as catalysts in either homogeneous or heterogeneous systems. Supporting HPAs on high surface area materials like titanium-based composite oxides is a strategy to create stable and highly active solid catalysts.

Detailed Research Findings:

A method for preparing TAME has been disclosed that utilizes a heteropolyacid/titanium-based composite oxide catalyst. google.com This approach involves the reaction of 2-methylbutene and methanol under the following conditions:

Volume Space Velocity of 2-methylbutene: 0.5–5.0 h⁻¹

Molar Ratio of Methanol to 2-methylbutene: 1.0:1.0–5.0:1.0

Reaction Temperature: 80–200 °C

Reaction Pressure: 0.5–5.0 MPa

This catalytic system is reported to offer a long operational period, good stability, and high selectivity towards TAME. google.com The use of a Ti-base composite oxide as a carrier for the heteropolyacid active ingredient helps to regulate the acidity and overcome issues like the decomposition of the Keggin structure and loss of the active component often seen with unsupported or single-component supported HPAs. google.com For other etherification reactions, the activity of HPA catalysts was found to be in the order of silicotungstic acid > tungstophosphoric acid (Dawson) > tungstophosphoric acid (Keggin). epa.govresearchgate.net

Research into novel catalytic systems aims to improve upon the efficiency, selectivity, and stability of existing catalysts for tertiary alkyl ether synthesis.

Detailed Research Findings:

Fibrous Ion-Exchange Catalysts: As mentioned previously, fibrous ion-exchange catalysts like SMOPEX-101 represent a novel physical form of catalyst. A comparative study with conventional bead resins (Amberlyst 16, Amberlyst 35, and XE586) showed that while the activity per unit weight was lower, the intrinsic activity based on a dual-site mechanism was comparable. tkk.fi This suggests that the physical form of the catalyst can influence reaction rates, potentially by mitigating diffusion limitations. aalto.fi

Mesoporous Catalysts: A novel mesoporous catalyst, UDCaT-6, was developed for the synthesis of TAME from tert-amyl alcohol and methanol. This indicates a direction of research towards creating catalysts with tailored pore structures to enhance reactant accessibility to active sites. iitm.ac.in

Ionic Liquids: Ionic liquids based on heteropolyacids functionalized with sulfonic acid have been synthesized and tested for esterification reactions, showing higher catalytic activity than conventional catalysts like H₂SO₄ and Amberlyst-15. mdpi.com This suggests their potential applicability for etherification reactions as well.

Redox Strategies: Recent advances in organic synthesis have explored redox-neutral methods for the formation of α-tertiary ethers, employing photoredox or electrochemical catalysis. rsc.org While not yet applied specifically to industrial TAME synthesis, these represent a frontier in ether synthesis methodology.

Mechanistic Elucidation of Catalytic Pathways (e.g., Eley-Rideal, Langmuir-Hinshelwood-Hougen-Watson Formalisms)

The synthesis of tert-amyl methyl ether (TAME), a notable congener of this compound, is a well-studied reaction that provides insight into the catalytic pathways relevant to etherification. The reaction is typically catalyzed by an acidic ion-exchange resin. scribd.com Kinetic modeling has shown that the Langmuir-Hinshelwood model, which assumes a dual-site mechanism, accurately describes the etherification process. aalto.fi This model posits that both reactants adsorb onto the catalyst surface before reacting.

In contrast, the Eley-Rideal mechanism, where one reactant is adsorbed and the other reacts with it from the bulk liquid phase, has also been considered. scribd.comaalto.fi Some studies suggest that for the dehydration of methanol to dimethyl ether, a side reaction in TAME synthesis, a model where one alcohol molecule is adsorbed and the other reacts from the liquid phase provides the best description. aalto.fi The choice between these models often depends on the specific reaction conditions and the catalyst used. For instance, activity-based models have been found to better predict experimental results for TAME synthesis over a wider range of conditions than concentration-based models. aalto.fi

The Langmuir-Hinshelwood-Hougen-Watson (LHHW) formalism is a comprehensive approach used to develop rate equations for fluid-solid catalytic reactions. It accounts for mass transfer between the fluid and solid phases and the intrinsic reaction kinetics at the catalyst surface. The general form of the rate equation derived from the LHHW model is:

Rate = (kinetic term)(driving force term) / (adsorption term)

The complexity of the kinetic behavior in the presence of ion-exchange resins means there is no single definitive model, and several approximate kinetic models, including Langmuir-Hinshelwood and Eley-Rideal types, have been proposed for TAME synthesis. scribd.com

Table 1: Comparison of Catalytic Mechanisms in Etherification

| Mechanism | Description | Key Characteristics |

| Langmuir-Hinshelwood | Both reactant molecules adsorb onto adjacent active sites on the catalyst surface before reacting. | The reaction rate depends on the surface coverage of both reactants. A maximum rate can be observed as the concentration of one reactant increases while the other is held constant. ox.ac.uk |

| Eley-Rideal | One reactant molecule adsorbs onto the catalyst surface, and the other reacts with it directly from the fluid phase without being adsorbed. ox.ac.uk | The reaction rate is proportional to the concentration of the non-adsorbed reactant and the surface coverage of the adsorbed reactant. ox.ac.uk It does not predict a maximum rate with increasing reactant pressure. ox.ac.uk |

Reactive Distillation and Process Intensification in Ether Synthesis

Reactive distillation (RD) is a prime example of process intensification, integrating chemical reaction and distillation in a single unit. core.ac.uk This technology offers significant advantages, including reduced capital investment, energy savings, and the ability to overcome equilibrium limitations. core.ac.uk It has been successfully applied to the synthesis of ethers like methyl tert-butyl ether (MTBE) and TAME. bme.hu

The design of a reactive distillation process for producing ethers like TAME and its ethyl counterpart, ethyl tert-butyl ether (ETBE), involves several key parameters. These include the operating pressure, location of the reactive zone, reactant feed ratio, feed locations, catalyst mass, number of theoretical stages, and reflux ratio. usm.my

Optimization of these parameters is crucial for maximizing efficiency and minimizing costs. For instance, in ETBE production, a genetic algorithm (GA) can be used to optimize variables such as heater output temperature, reactive distillation tower inlet temperature, cooler output temperature, and feed pressure to maximize the total annual profit. ijcce.ac.irijcce.ac.ir Simulation software like Aspen Plus and HYSYS are powerful tools for modeling and optimizing these processes. usm.myvurup.sk Studies have shown that optimizing the reflux ratio and methanol flow rate can significantly impact the process. vurup.sk An optimal molar ratio of alcohol to alkene, typically close to stoichiometric, is preferred to increase conversion and suppress side reactions like dimerization, while avoiding the high cost of recycling unreacted alcohol. aalto.fi

A further advancement in process intensification is the reactive dividing wall column (RDWC), which combines reaction and multi-component separation in a single vessel. acs.orgacs.org This technology offers even greater potential for reducing capital and operating costs compared to conventional reactive distillation. core.ac.ukacs.org

For TAME production, an integrated process using a reactive dividing wall column and pressure swing columns has been proposed. acs.orgfigshare.com This integrated design has been shown to achieve a high purity of TAME (99.958 mol %) while significantly reducing the total annualized cost by 43.58% and exergy loss by 48.24% compared to the conventional reactive distillation process. acs.orgfigshare.com The design of such complex systems can be aided by graphical methods that help visualize composition trajectories and estimate the required number of stages and operating conditions. acs.org

Table 2: Performance Comparison of TAME Production Processes

| Process | Key Feature | Total Annualized Cost Reduction | Exergy Loss Reduction |

| Conventional Reactive Distillation | Reaction and separation in a series of units. | Baseline | Baseline |

| Integrated RDWC and Pressure Swing Columns | Combines reaction and separation in a single divided column. | 43.58% acs.orgfigshare.com | 48.24% acs.orgfigshare.com |

Derivatization Reactions and Analog Formation of this compound

The tert-butyl group is a vital protecting group in organic synthesis, particularly for carboxylic acids and alcohols, due to its stability against nucleophiles and ease of removal under acidic conditions. thieme.dethieme-connect.com While this compound itself is not a primary reagent for tert-butylation, the principles of its synthesis are related to the broader field of forming tert-butyl ethers and esters.

Common methods for introducing a tert-butyl group include the reaction of an alcohol or carboxylic acid with tert-butanol (B103910) or isobutene in the presence of a strong acid. thieme.dethieme-connect.com Other tert-butylating agents include di-tert-butyl dicarbonate (B1257347) (Boc₂O) and tert-butyl trichloroacetimidate. thieme-connect.comresearchgate.net

Recent advancements have focused on developing more efficient and safer tert-butylation methods. For example, using bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst in tert-butyl acetate (B1210297) has been shown to be a powerful method for the tert-butylation of free amino acids, carboxylic acids, and alcohols. thieme-connect.comthieme-connect.comorganic-chemistry.org This method offers faster reaction times and higher yields compared to conventional techniques. thieme-connect.comthieme-connect.com Another novel reagent, 2,4,6-tris(tert-butoxy)-1,3,5-triazine (TriAT-tBu), has been developed for the acid-catalyzed tert-butylation of alcohols and carboxylic acids. researchgate.net

Reaction Kinetics and Thermodynamic Studies of Amyl T Butyl Ether Systems

Thermodynamic Analysis of Etherification Equilibria

The formation of ethers like ATBE through the reaction of alcohols with olefins (or other alcohols) is often an equilibrium-limited process. Understanding these equilibria is fundamental to optimizing reaction conditions for maximum yield.

Experimental Determination of Equilibrium Constants

The etherification of alcohols with olefins, such as the reaction of amyl alcohols with tert-butylene, is catalyzed by acidic materials and is typically reversible. Experimental determination of equilibrium constants () provides critical data for process design and optimization. Studies on related systems, such as the etherification of isoamylenes with methanol (B129727) to form tert-amyl methyl ether (TAME) and with ethanol (B145695) to form tert-amyl ethyl ether (TAEE), have provided specific equilibrium constant values. For the synthesis of ATBE from n-pentan-1-ol and 2-methylpropene (tert-butylene), studies have been conducted in both liquid and gas phases, noting that the liquid phase reaction exhibits non-ideality, where the mole-fraction equilibrium product () depends on the composition of the reaction mixture researchgate.netlookchem.com.

While specific values for the direct synthesis of Amyl-t-butyl ether (ATBE) from n-pentan-1-ol and tert-butylene are not explicitly detailed in the provided snippets, equilibrium constants for analogous reactions are available:

| Ether Formed | Reactants | Equilibrium Constant () at 333 K | Reference(s) |

| Tert-amyl methyl ether (TAME) from 2M1B | Isoamylenes (2-methyl-1-butene) + Methanol | 39.6 | osti.govresearchgate.netntis.gov |

| Tert-amyl methyl ether (TAME) from 2M2B | Isoamylenes (2-methyl-2-butene) + Methanol | 4.1 | osti.govresearchgate.netntis.gov |

| Tert-amyl ethyl ether (TAEE) from 2M1B | Isoamylenes (2-methyl-1-butene) + Ethanol | 17.4 | osti.govresearchgate.netntis.gov |

| Tert-amyl ethyl ether (TAEE) from 2M2B | Isoamylenes (2-methyl-2-butene) + Ethanol | 1.7 | osti.govresearchgate.netntis.gov |

These values illustrate the typical range of equilibrium constants observed in similar etherification processes, indicating that the reactions are generally favorable under typical conditions, though isomer differences (e.g., 2M1B vs. 2M2B) significantly impact the equilibrium osti.govresearchgate.netntis.gov.

Calculation of Molar Standard Enthalpy and Entropy Changes of Reaction

The thermodynamic feasibility and temperature dependence of etherification reactions are further characterized by the molar standard enthalpy () and entropy () changes. These values are often derived from the temperature dependence of the equilibrium constants. For the etherification of isoamylenes with methanol and ethanol, experimental values have been determined.

| Ether Formed | Reactants | Molar Standard Enthalpy Change () | Reference(s) |

| Tert-amyl methyl ether (TAME) from 2M1B | Isoamylenes (2-methyl-1-butene) + Methanol | -33.6 kJ/mol | osti.govresearchgate.netntis.gov |

| Tert-amyl methyl ether (TAME) from 2M2B | Isoamylenes (2-methyl-2-butene) + Methanol | -26.8 kJ/mol | osti.govresearchgate.netntis.gov |

| Tert-amyl ethyl ether (TAEE) from 2M1B | Isoamylenes (2-methyl-1-butene) + Ethanol | -35.2 kJ/mol | osti.govresearchgate.netntis.gov |

| Tert-amyl ethyl ether (TAEE) from 2M2B | Isoamylenes (2-methyl-2-butene) + Ethanol | -27.3 kJ/mol | osti.govresearchgate.netntis.gov |

These data indicate that the etherification reactions are exothermic, with the enthalpy changes being comparable for different amyl isomers and alcohols, suggesting a consistent thermodynamic driving force for ether formation in these systems osti.govresearchgate.netntis.gov.

Kinetic Modeling of this compound Reactions

Kinetic studies are essential for understanding the rate at which ethers like ATBE are formed and for designing efficient reactors. This involves developing kinetic equations that describe the reaction rate as a function of reactant concentrations, temperature, and catalyst properties.

Development of Empirical and Mechanistic Kinetic Equations

Kinetic modeling of etherification reactions often considers the involvement of catalyst surfaces. For instance, the formation of TAME has been described by kinetic equations based on a mechanism where the alcohol and ether adsorb onto the catalyst surface, while the olefins react from the bulk liquid phase acs.org. This approach acknowledges the heterogeneous nature of catalysis commonly employed in ether synthesis.

| Reaction | Kinetic Model Basis | Activation Energy () | Reference(s) |

| TAME formation (from 2M1B) | Adsorption of alcohol/ether on catalyst, reaction from bulk liquid | 72.6 kJ/mol | acs.org |

| TAME formation (from 2M2B) | Adsorption of alcohol/ether on catalyst, reaction from bulk liquid | 94.1 kJ/mol | acs.org |

| ETBE formation (Ethanol + tert-Butyl Alcohol) | Quasi-homogeneous (QH) model; heterogeneous models (ER, LHHW) less effective | 39.42 kJ/mol | researchgate.net |

| Tert-butanol (B103910) etherification with C2-C5 alcohols (on sulfo cation exchangers) | First-order with respect to tert-butanol and catalyst -SO3H groups; surface layer reaction | 60-95 kJ/mol | lookchem.com |

These studies highlight that activation energies for similar etherification reactions can vary, influenced by the specific reactants, catalyst type, and reaction mechanism considered lookchem.comacs.orgresearchgate.net.

Hydrolytic Stability and Degradation Kinetics in Non-Biological Media

Information regarding the hydrolytic stability and degradation kinetics of this compound in non-biological media was not found within the scope of the provided search results. While some studies mention that ethers like ETBE may degrade faster than MTBE in soils and water researchgate.net, detailed kinetic data or specific degradation pathways for ATBE under such conditions are not presented. Further research would be required to elucidate these aspects.

Compound List:

this compound (ATBE)

tert-Butylene (2-methylpropene)

n-pentan-1-ol

Isoamylenes (2-methyl-1-butene, 2-methyl-2-butene)

Methanol

Ethanol

tert-Butyl alcohol (TBA)

tert-Amyl methyl ether (TAME)

tert-Amyl ethyl ether (TAEE)

Ethyl tert-butyl ether (ETBE)

Methyl tert-butyl ether (MTBE)

tert-Butyl pentyl ether (Synonym for ATBE)

Isomerization Processes within this compound Synthesis Systems

Catalytic Conditions and Precursor Isomerization

Acid catalysts, commonly solid acid catalysts like ion-exchange resins or zeolites, are widely used for etherification reactions. These acidic sites can also catalyze the isomerization of unsaturated or saturated hydrocarbon precursors. For instance, if pentenes are used as reactants, they can undergo skeletal isomerization (e.g., linear pentenes to branched pentenes) or double bond migration under acidic conditions. Similarly, pentanols can undergo dehydration to form pentenes, which then may isomerize before reacting with the tert-butyl source, or they might undergo carbocation rearrangements via dehydration-rehydration pathways. These precursor isomerizations can lead to a mixture of isomeric ethers if different isomers of the pentyl group are formed.

Carbocationic Rearrangements in Pentyl Systems

The mechanism for acid-catalyzed etherification often proceeds via a carbocation intermediate, typically through an SN1-like pathway. In the synthesis of ATBE, the tert-butyl group is readily formed from isobutylene (B52900) or tert-butanol via a stable tertiary carbocation. The pentyl moiety, however, can also form a pentyl carbocation (or a carbocation derived from a pentene). Primary and secondary pentyl carbocations are prone to rapid rearrangement through hydride and alkyl shifts to form more stable tertiary or secondary carbocations. For example, a primary pentyl carbocation can rearrange to a more stable branched secondary or tertiary carbocation osti.gov. These rearrangements mean that the ether formed may not solely correspond to the linear pentyl alcohol or pentene precursor but can be a mixture of isomers derived from the rearranged carbocations. Studies on the isomerization of free pentyl cations have demonstrated that the extent of isomerization is dependent on the phase and vapor pressure of the substrate osti.gov.

Physicochemical and Thermodynamic Properties of Amyl T Butyl Ether

The following table summarizes key physicochemical and thermodynamic properties of tert-butyl pentyl ether (ATBE).

| Property | Value | Unit | Source |

| Chemical Name | tert-butyl pentyl ether | - | - |

| Synonyms | Amyl-t-butyl ether (ATBE), 1-tert-Butoxypentane | - | lookchem.com |

| CAS Number | 10100-95-5 | - | lookchem.com |

| Molecular Formula | C9H20O | - | lookchem.com |

| Molecular Weight | 144.2545 | g/mol | lookchem.com |

| Boiling Point | 148.6 | °C (at 760 mmHg) | lookchem.com |

| Flash Point | 32.2 | °C | lookchem.com |

| Density | 0.786 | g/cm³ | lookchem.com |

| Vapor Pressure | 5.33 | mmHg (at 25°C) | lookchem.com |

| Refractive Index | 1.409 | - | lookchem.com |

| Standard Enthalpy of Formation (gas) | -380.6 ± 6.8 | kJ/mol (at 298.15 K) | lookchem.comscispace.com |

| Enthalpy of Vaporization (at 298.15 K) | 46.89 ± 0.99 | kJ/mol | lookchem.com |

| Enthalpy of Vaporization (normal boiling) | 39.1 ± 3.1 | kJ/mol (at 419.156 K) | lookchem.com |

List of Compounds

Quantum Chemical Calculations of Molecular Properties

Quantum chemical calculations provide insights into the electronic structure, geometries, and energies of molecules, forming the basis for predicting their properties.

Density Functional Theory (DFT) is a widely used method for calculating molecular geometries and energies. Studies involving related ether compounds have employed DFT methods, such as B3LYP/6-31G(d,p) and B3LYP/cc-pVTZ, to compute thermodynamic functions and molecular constants researchgate.net. These studies indicate the utility of DFT in characterizing the energetic landscape of ethers. While direct DFT calculations specifically for the geometries and energies of this compound were not found in the provided snippets, the general application of DFT to similar ether structures suggests its potential for investigating this compound's stable conformations and relative energy differences. Research on the heat of formation for this compound has also been reported, with calculated values presented alongside experimental data openmopac.netmpg.de.

Table 1: Calculated Heats of Formation for Ethers

| Compound Name | Calculated Heat of Formation (kcal/mol) | Error (kcal/mol) |

| This compound | -91.00 | 0.03 |

| Butyl 1,1-dimethylpropyl ether | -91.35 | 1.61 |

High-level ab initio methods, such as the G2(MP2) and G3 levels of theory, are employed for highly accurate predictions of molecular energies and properties. These methods combine various theoretical approximations to achieve near-experimental accuracy. Although specific applications of G2(MP2) or G3 calculations directly to this compound were not explicitly detailed in the provided search results, these methods are known to be applied in the accurate determination of thermochemical data for organic molecules researchgate.net. For instance, the G3(MP2) level of theory has been used to calculate absolute electronic energy values of molecules, which are subsequently used in thermodynamic analyses of reaction equilibria researchgate.net. The general application of these advanced methods to similar ether systems suggests their potential utility for this compound.

Quantum mechanical calculations can predict various spectroscopic signatures, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which are vital for compound identification and characterization. While specific studies detailing the prediction of spectroscopic signatures for this compound using quantum mechanical data were not found, the compound has been noted in experimental studies involving photolysis, indicating its presence and study in spectroscopic contexts researchgate.net. The general capability of quantum chemistry methods to predict vibrational frequencies and chemical shifts provides a theoretical framework for understanding the spectral properties of this compound.

Molecular Modeling of Intermolecular Interactions

Molecular modeling techniques, including the use of solubility parameters and predictive models, are employed to understand how molecules interact with their environment and with each other.

Hansen Solubility Parameters (HSPs) are a set of three parameters that describe the intermolecular forces of a substance: dispersion forces, polar forces, and hydrogen bonding forces. They are used to predict the solubility of a solute in a solvent and to assess material compatibility. Direct applications of HSPs specifically to this compound were not identified in the provided search results. However, the broader context of ether research often involves understanding their solvent properties, for which HSPs are a relevant tool.

The COSMO-RS (Conductor-like Screening Model for Real Solvents) approach is a powerful tool for predicting thermodynamic properties, including activity coefficients, which are crucial for understanding phase equilibria and solubility. While specific COSMO-RS studies for this compound were not found, the method has been applied to predict miscibility temperatures of organic solvents and perfluorocarbons, showing reasonable agreement with experimental data researchgate.net. The general utility of COSMO-RS for predicting the behavior of organic compounds in various mixtures suggests its potential applicability for this compound in diverse solvent systems.

Theoretical Studies of Reaction Pathways and Transition States

Theoretical studies of reaction pathways aim to map the energetic landscape of a chemical transformation, identifying the sequence of molecular configurations from reactants to products. This involves locating minima (reactants, products, intermediates) and saddle points (transition states) on the potential energy surface (PES) libretexts.orgmasterorganicchemistry.comwayne.edu. Techniques such as Density Functional Theory (DFT) are commonly employed to calculate the energies and structures of these species researchgate.netlibretexts.org. The intrinsic reaction coordinate (IRC) is often used to connect transition states to their corresponding minima, thereby tracing the reaction pathway libretexts.orgwayne.edu.

Analysis of Activation Barriers and Reactive Complexes

Data Table and Detailed Research Findings:

Due to the absence of specific computational studies on "this compound" focusing on reaction pathways, transition states, and activation barriers in the reviewed literature, it is not possible to provide detailed research findings or construct data tables with specific numerical values for this compound. The available search results primarily focus on the computational and experimental aspects of other ether compounds.

Abiotic Transformation Mechanisms

Abiotic transformation mechanisms involve chemical reactions that occur without the direct involvement of living organisms. For ethers like ATBE, these primarily include hydrolysis and photochemical degradation.

Photochemical Degradation Studies

In the atmosphere, volatile organic compounds (VOCs) are primarily degraded through reactions with photochemically produced hydroxyl radicals (•OH). Studies on MTBE, a structurally similar ether, indicate that it degrades in the atmosphere primarily via reaction with •OH radicals, with an estimated atmospheric half-life of 5 to 6 days clu-in.org. This process forms intermediates such as tert-butyl formate (B1220265) clu-in.orgresearchgate.net. While direct studies on ATBE's atmospheric photochemical degradation are limited, it is expected to undergo similar reactions with •OH radicals, leading to the cleavage of its ether bond and the formation of various oxidation products, potentially including tert-amyl alcohol and tert-butyl alcohol, along with other oxygenated species. Atmospheric UV light alone is generally insufficient to decompose such ether compounds clu-in.org.

Hydrolysis in Aqueous Environments

The stability of ethers in aqueous environments is largely dependent on pH and temperature. While MTBE is generally considered resistant to chemical transformation in water under typical environmental conditions without enzymatic catalysis oup.comoup.com, it can undergo hydrolysis in acidic media, particularly at elevated temperatures nih.govepa.govacs.org. For instance, MTBE can hydrolyze to methanol (B129727) and butene in acidic solutions, a reaction that is accelerated by lower pH values and higher temperatures acs.org. Studies on tert-butyl formate (TBF), a potential atmospheric degradation product of MTBE, show that its hydrolysis half-life varies significantly with pH and temperature, ranging from approximately 6 hours at pH 2 and 4°C to as little as 8 minutes at pH 11 and 22°C oup.com. At neutral pH and 22°C, the estimated half-life for TBF hydrolysis is about 5 days oup.com.

Biogeochemical Transformation Pathways

Biogeochemical transformation, primarily through microbial degradation, is a significant pathway for the removal of organic contaminants from the environment. For fuel oxygenates like MTBE, ETBE, and TAME, aerobic biodegradation has been extensively studied.

Aerobic Biodegradation Mechanisms and Metabolite Identification

Aerobic biodegradation of ethers typically involves the initial cleavage of the ether bond, often mediated by monooxygenase enzymes. This process leads to the formation of tertiary alcohols, which are then further metabolized. For ATBE, the initial ether bond cleavage is expected to yield tert-amyl alcohol (TAA) and tert-butyl alcohol (TBA) as primary metabolites nih.govresearchgate.netnih.gov.

Table 1: Expected Primary Metabolites from this compound Biodegradation

| Parent Compound | Primary Alcohol Metabolites |

| This compound | tert-Amyl alcohol (TAA), tert-Butyl alcohol (TBA) |

| Methyl tert-butyl ether (MTBE) | tert-Butyl alcohol (TBA) |

| Ethyl tert-butyl ether (ETBE) | tert-Butyl alcohol (TBA) |

| tert-Amyl methyl ether (TAME) | tert-Amyl alcohol (TAA), Methanol |

Tertiary alcohols, including TBA and TAA, are often considered recalcitrant and are degraded more slowly than their parent ethers or other organic compounds nih.govresearchgate.netasm.org. However, specific microbial consortia and pure strains capable of utilizing these alcohols as carbon and energy sources have been identified nih.govresearchgate.netnih.gov. For example, Mycobacterium austroafricanum IFP 2012 has demonstrated efficient degradation of MTBE and TBA nih.gov. Similarly, a microbial consortium enriched from gasoline-polluted soil was capable of degrading ETBE, MTBE, TAME, and TBA researchgate.net.

The degradation rates observed for related compounds provide an indication of the potential kinetics for ATBE. For instance, specific degradation rates for MTBE by bacterial strains have been reported in the range of 86 nmol/min/mg protein nih.gov, and consortium degradation rates for ETBE have reached up to 146 mg/g(dry wt)/h researchgate.net. While these are not direct ATBE degradation rates, they highlight the microbial capacity to transform similar ether structures.

The initial step in the aerobic biodegradation of ethers, including MTBE, ETBE, and TAME, is typically catalyzed by monooxygenase enzymes nih.govnih.govnih.govresearchgate.netnih.govresearchgate.netwhiterose.ac.ukresearchgate.netnih.gov. These enzymes introduce an oxygen atom into the molecule, facilitating the cleavage of the ether bond. For MTBE and ETBE, this often involves hydroxylation of the alkyl group attached to the ether oxygen, leading to the formation of unstable hemiacetals that subsequently break down into tertiary alcohols (like TBA) and aldehydes or formaldehyde (B43269) nih.govresearchgate.net. Specific monooxygenases identified include cytochrome P450 enzymes, such as the EthABCD system found in some Rhodococcus and Gordonia species, which can hydroxylate the methoxy (B1213986) or ethoxy groups of ethers researchgate.net. Other studies suggest the involvement of non-heme monooxygenases in MTBE and TBA degradation nih.gov. It is highly probable that ATBE's ether linkage is similarly targeted by monooxygenases in the initial stages of its biodegradation.

The cleavage of the ether bond in ATBE is expected to yield tert-amyl alcohol (TAA) and tert-butyl alcohol (TBA) nih.govresearchgate.netnih.gov. These tertiary alcohols are known to be more recalcitrant to biodegradation than many other organic compounds nih.govasm.org.

The degradation pathway for TBA typically involves hydroxylation to form 2-methylpropan-1,2-diol, which is then further oxidized to 2-hydroxyisobutyric acid (HIBA) nih.govnih.govnih.gov. HIBA can subsequently be converted into common metabolic intermediates like 3-hydroxybutyric acid nih.gov.

For TAA, degradation pathways are also complex and may involve hydroxylation. Research on TAA degradation by Aquincola tertiaricarbonis L108 and Methylibium species suggests that while a tertiary alcohol monooxygenase (MdpJ) was initially considered for hydroxylation, it primarily functions as a desaturase, converting TAA into the hemiterpene 2-methyl-3-buten-2-ol (B93329) asm.org. This hemiterpene is then further metabolized through a series of intermediates including prenol, prenal, and 3-methylcrotonic acid, potentially linking to amino acid catabolism pathways asm.org. The degradation of TBA and TAA can also lead to the production of volatile alkenes, such as isobutene from TBA and isoamylenes from TAA, in an oxygen-dependent process nih.gov.

Oxidation Pathways to Diols and Hydroxy Acids

Aerobic biodegradation of ATBE (TAME) typically initiates with the enzymatic cleavage of the ether bond, often catalyzed by monooxygenase enzymes. This initial step leads to the formation of tert-amyl alcohol (TAA) and methanol. TAA is a key intermediate in the degradation pathway. Further oxidation of TAA can proceed through hydroxylation, yielding various diol products, such as 2-methyl-2,3-butanediol or 2-methyl-1,2-propanediol, depending on the specific microbial strain and pathway involved. These diols can then be further oxidized to hydroxy acids, such as 2-hydroxy-2-methylbutyric acid or 2-hydroxyisobutyric acid (2-HIBA). These branched hydroxy acids can subsequently enter common metabolic pathways, eventually being mineralized to carbon dioxide and water.

Key Intermediates and Products:

tert-Amyl alcohol (TAA)

Methanol

2-methyl-2,3-butanediol

2-methyl-1,2-propanediol

2-hydroxyisobutyric acid (2-HIBA)

2-hydroxy-2-methylbutyric acid

Co-metabolism Studies with Growth Substrates

ATBE (TAME) can be degraded through co-metabolism, a process where microorganisms degrade a compound that does not support their growth, in the presence of a primary growth substrate. Studies have shown that various microorganisms, particularly those capable of degrading alkanes or other fuel components, can co-metabolize TAME. For instance, propane-oxidizing bacteria have demonstrated the ability to degrade TAME when grown on propane. In these co-metabolic scenarios, the enzymes induced by the primary substrate (e.g., alkane hydroxylases) are responsible for the initial attack on TAME, often leading to the formation of TAA. The efficiency of TAME degradation through co-metabolism can vary significantly depending on the growth substrate and the specific microbial community involved.

Common Co-metabolic Substrates:

n-Alkanes (e.g., propane, n-pentane, n-hexane, n-octane)

Other ethers (e.g., diethyl ether)

Anaerobic Biodegradation Potential and Mechanisms

The biodegradation of ATBE (TAME) under anaerobic conditions is generally considered to be significantly slower and less understood compared to aerobic degradation. The ether bond and the tertiary carbon structure present challenges for anaerobic microbial metabolism. While some studies suggest that TAME may exhibit limited anaerobic biodegradation potential under specific redox conditions (e.g., sulfate-reducing or iron-reducing environments), widespread and efficient anaerobic degradation pathways have not been well-characterized. In many anaerobic environments, TAME is considered relatively recalcitrant, leading to its persistence and potential for long-distance transport in groundwater.

Isolation and Characterization of Microbial Strains and Consortia

Research has identified various microbial strains and consortia capable of degrading ATBE (TAME) and related fuel oxygenates under aerobic conditions. These microorganisms are often isolated from contaminated sites, such as gasoline-polluted soils and groundwater. Examples include strains belonging to genera like Gordona, Rhodococcus, Comamonas, Acinetobacter, and Pseudomonas. These isolates and consortia can utilize TAME as a sole carbon and energy source or degrade it via co-metabolism. Characterization studies often involve 16S rRNA gene sequencing to identify the microbial species and enzymatic assays to elucidate the metabolic pathways involved in ether cleavage and subsequent degradation of intermediates like TAA.

Examples of Isolated Microorganisms:

Gordona terrae

Rhodococcus equi

Comamonas testosteroni

Acinetobacter sp.

Pseudomonas sp.

Propane-oxidizing bacteria (e.g., strain ENV425)

Analytical Methodologies for Amyl T Butyl Ether Research

Chromatographic Separation and Quantification Techniques

Gas Chromatography (GC) with Selective Detection

Gas chromatography is the cornerstone for analyzing Amyl-t-butyl ether due to its volatility and the need for precise separation from complex matrices.

GC/MS is a powerful technique for both identifying and quantifying this compound. The mass spectrometer acts as a highly specific detector, providing fragmentation patterns that serve as a unique chemical fingerprint for compound identification. This allows for definitive confirmation of this compound in samples. For quantification, selected ion monitoring (SIM) or full scan modes can be employed, offering high sensitivity and selectivity, particularly for trace analysis in environmental samples like water or air usgs.govcore.ac.uknih.govepa.govresearchgate.net. Research has shown that GC/MS methods, often combined with purge-and-trap or direct aqueous injection techniques, can achieve detection limits in the low parts-per-billion (ppb) or even parts-per-trillion (ppt) range for this compound and related compounds usgs.govcore.ac.uknih.gov. For example, a direct aqueous injection GC/MS method has demonstrated detection limits below 0.2 µg/L for this compound and related gasoline components in water samples nih.gov.

GC/FID is a robust and widely used quantitative technique for this compound. FID is sensitive to hydrocarbons and organic compounds containing carbon-hydrogen bonds, making it suitable for ether analysis. This method is often employed for routine analysis and quality control, especially when high sensitivity for specific compounds is required, but the definitive identification provided by MS is not strictly necessary. GC/FID can be used in conjunction with various sample preparation techniques, such as headspace analysis or purge-and-trap, to achieve low detection limits epa.govepa.gov. For instance, EPA Method 8015D outlines the use of GC/FID for determining nonhalogenated organic compounds, including various ethers like tert-amyl methyl ether (TAME), which shares similar analytical characteristics with this compound epa.gov. Studies have reported detection limits for MTBE (a related ether) using GC/FID in the µg/L range, with good precision and recovery researchgate.net.

Oxygen-specific flame ionization detection (OFID) offers enhanced selectivity for oxygen-containing compounds like ethers. This detector design modifies the standard FID by incorporating a catalyst or specific gas mixture that preferentially ionizes molecules containing oxygen. This can be particularly advantageous when analyzing this compound in complex matrices where other non-oxygenated hydrocarbons might be present in high concentrations, potentially leading to signal suppression or interferences with a standard FID. While specific applications of OFID for this compound are less detailed in the provided literature compared to GC/MS and GC/FID, it is recognized as a technique for analyzing oxygenates in fuels, suggesting its potential utility for this compound nih.govkaycantest.com.

The selection and optimization of capillary columns are critical for achieving adequate separation of this compound from other components in a sample. For ether analysis, columns with polar stationary phases are often preferred. Phases such as 1,2,3-tris(2-cyanoethoxy)propane (B1293526) or Carbowax-based materials are known to provide good separation for ethers due to their polarity nih.govtajhizkala.ir. Nonpolar columns, such as those with 100% dimethylpolysiloxane stationary phases, are also utilized, particularly in multidimensional GC setups or for general hydrocarbon analysis where specific oxygenate separation is achieved through column switching astm.orgtajhizkala.irphenomenex.com. The dimensions of the column, including length, internal diameter, and film thickness, are optimized to balance resolution, run time, and sensitivity. For instance, longer columns or those with smaller internal diameters can provide higher efficiency and better resolution, which is essential for separating closely eluting compounds phenomenex.comglsciences.eu.

Sample Preparation and Enrichment for Trace Analysis

Analyzing this compound at trace levels, especially in environmental matrices like water or soil, often necessitates sample preparation and enrichment steps to increase analyte concentration and remove interfering substances. Common techniques include:

Purge-and-Trap (P&T): This method involves sparging a sample with an inert gas to volatilize target analytes, which are then trapped on an adsorbent material. The trapped analytes are subsequently thermally desorbed for GC analysis. P&T is highly effective for volatile organic compounds like ethers and is widely used for water and soil samples usgs.govcore.ac.ukepa.govresearchgate.netinchem.orgsci-hub.se.

Headspace Analysis: Static or dynamic headspace techniques involve equilibrating the sample in a sealed vial at a controlled temperature, allowing volatile analytes to partition into the vapor phase (headspace). A portion of this vapor is then injected into the GC. This method is suitable for volatile compounds and can be applied to various matrices, including aqueous samples and even biological fluids like urine researchgate.netresearchgate.netpnu.ac.irepa.gov.

Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique where a coated fiber is exposed to the sample (either directly immersed or in the headspace). Analytes are adsorbed onto the fiber, which is then directly inserted into the GC inlet for thermal desorption. SPME is known for its sensitivity and ability to handle complex matrices researchgate.netresearchgate.netsigmaaldrich.com.

Liquid-Liquid Extraction (LLE): For certain matrices or when higher enrichment factors are needed, LLE can be employed to transfer this compound from the aqueous or solid sample matrix into an organic solvent. The choice of solvent and extraction conditions is critical for efficient recovery researcher.life.

The selection of the appropriate sample preparation method depends on the sample matrix, the concentration of this compound, and the sensitivity requirements of the analytical method epa.govsci-hub.se.

Purge-and-Trap Methodologies

Purge-and-trap (P&T) is a widely used sample preparation technique for volatile organic compounds (VOCs) in aqueous samples epa.govnemi.gov. This method involves sparging an inert gas through an aqueous sample to volatilize target analytes, which are then trapped on an adsorbent material. Subsequent thermal desorption releases the analytes for chromatographic analysis epa.govnemi.gov. P&T is effective for compounds with moderate to high volatility and low water solubility, though it can be adapted for more water-soluble compounds with optimized conditions, such as elevated purging temperatures epa.govnemi.gov. Studies have shown that for water-soluble analytes like ethers, purging at 80°C can improve recovery compared to ambient temperatures epa.govnemi.gov. This technique has been extensively applied to the analysis of MTBE and related fuel oxygenates epa.govepa.govinchem.orgingenieria-analitica.com.

Headspace Analysis Techniques (Static and Dynamic)

Headspace (HS) analysis is another important technique for analyzing volatile compounds, particularly in complex matrices like soil and water inchem.orgresearchgate.net. This method relies on the partitioning of analytes from the sample matrix into the gas phase (headspace) within a sealed vial. The volatile components in the headspace are then analyzed, typically by gas chromatography (GC) inchem.orgresearchgate.net. Static headspace analysis involves equilibrating the sample at a specific temperature, and a portion of the headspace gas is injected for analysis sci-hub.se. Dynamic headspace involves continuously sweeping the headspace with an inert gas to transfer analytes to a trap, offering potentially higher sensitivity sci-hub.se. Headspace techniques, often coupled with solid-phase microextraction (HS-SPME), have been successfully employed for the determination of MTBE in various samples researchgate.netresearchgate.netresearchgate.net.

Solid-Phase Microextraction (SPME) for Environmental and Biological Matrices

Solid-phase microextraction (SPME) is a solvent-free sample preparation technique that uses a coated fiber to extract analytes from a sample matrix, either directly in the liquid phase or from the headspace researchgate.netresearchgate.netpnu.ac.ir. SPME offers advantages such as simplicity, speed, and the ability to perform extraction and preconcentration in a single step. It has been widely applied for the trace analysis of MTBE in environmental samples like water and soil researchgate.netresearchgate.netpnu.ac.ir. Optimization of SPME parameters, including fiber coating, extraction temperature, extraction time, and salt concentration, is crucial for achieving sensitive and accurate results researchgate.netresearchgate.net. For instance, a PDMS/Carboxen fiber with optimized conditions has shown effective extraction of MTBE from water samples researchgate.net.

Direct Aqueous Injection (DAI) in Water Analysis

Azeotropic Distillation for Recovery

Azeotropic distillation is a technique used to separate compounds that form azeotropes, which are mixtures that cannot be separated by conventional distillation due to having the same boiling point google.com. In the context of ether analysis or synthesis, azeotropic distillation can be employed for the recovery or purification of specific compounds. For example, it has been used in processes involving tert-butyl alcohol to separate it from water google.com. While not a primary analytical detection method, it can be a preparatory step in certain analytical workflows or in the synthesis and purification of such compounds.

Spectroscopic Characterization Techniques

Spectroscopic techniques provide detailed information about the molecular structure and composition of chemical compounds.

Industrial and Engineering Research of Amyl T Butyl Ether

Amyl-t-butyl Ether as a Chemical Intermediate

Tertiary ethers, including this compound, serve as valuable intermediates in the chemical industry. Their utility stems from their ability to be transformed into other high-value chemical products through processes like cracking or by serving as a starting material for more complex molecules.

This compound and related tertiary ethers can be utilized as a feedstock for producing tertiary olefins through catalytic cracking. This process involves breaking the ether bond to yield an olefin and an alcohol. Specifically, the cracking of a tertiary ether can be seen as the reverse of its formation reaction. iarc.frnih.gov

Industrial-scale applications have been developed for the cracking of methyl-tert-butyl ether (MTBE) to produce high-purity isobutene and methanol (B129727). iarc.frnih.gov The process is typically conducted at temperatures above 100°C over acidic catalysts. iarc.frnih.gov The recovered alcohol, such as methanol, can then be recycled back into the ether synthesis process, creating an efficient loop for olefin production. iarc.frnih.gov

Research has demonstrated the viability of cracking various tertiary ethers for olefin production. A patented process describes the use of a silica-alumina compound catalyst, calcined at 700-1100°C, for this purpose. google.com The process effectively cracks ethers like methyl-tert-amyl ether and ethyl-tert-butyl ether into their corresponding tertiary olefins. google.com The reaction temperature for this cracking process is typically in the range of 120-350°C, with a preferred range of 170-300°C. google.com The selective cracking of linear olefins over certain zeolite catalysts, such as MCM-22, is another related area of research that provides valuable light hydrocarbon products like propylene (B89431) and butenes, which are feedstocks for producing ethers and other high-octane fuel components. google.com.na

Table 1: Olefin Production via Cracking of Tertiary Ethers

| Ether Feedstock | Primary Olefin Product | Catalyst Type | Typical Reaction Temperature |

|---|---|---|---|

| Methyl-tert-butyl ether (MTBE) | Isobutene | Acidic Catalysts | >100°C |

| Methyl-tert-amyl ether (TAME) | Isoamylene | Calcined Silica-Alumina | 120-350°C |

This table summarizes typical conditions and products for the cracking of various tertiary ethers based on available research. iarc.frnih.govgoogle.com

Beyond olefin production, this compound and its analogs serve as precursors in the synthesis of other important chemicals. For instance, MTBE is used in chemical reactions for the production of methacrolein (B123484) and methacrylic acid. iarc.frnih.gov The "tert-amyl" group itself is a useful building block. For example, Tertiary Amyl Benzene (TAB) is a key intermediate in manufacturing 2-amyl anthraquinone, a catalyst used in the mass production of hydrogen peroxide. vinatiorganics.com

Tert-amyl methyl ether (TAME) is synthesized from methanol, which itself is a precursor for a wide range of chemicals, including acetic acid. researchgate.net Acetic acid is a raw material for producing vinyl acetate (B1210297), cellulose (B213188) acetate, and other compounds. researchgate.net While not a direct downstream product of TAME, this highlights the interconnectedness of the chemical feedstocks involved in its production. Similarly, tert-amyl alcohol, which can be formed from isoamylene (a precursor to TAME), is used as an intermediate in the synthesis of pharmaceuticals and peroxy esters. atamanchemicals.com

Role in Solvent Engineering and Process Chemistry

The unique physical and chemical properties of this compound make it a compound of interest for solvent engineering and the optimization of chemical processes.

This compound is investigated and used as a specialty solvent across various industries. ontosight.ai Its high solvency and low viscosity make it effective for dissolving substances like resins, polymers, and pigments, leading to its primary application as a solvent in the production of paints, coatings, and adhesives. ontosight.ai It also finds use as a solvent in the pharmaceutical and cosmetics industries for formulating products and dissolving active ingredients. ontosight.ai

Related ethers are also prominent solvents. MTBE is widely used in industry as a replacement for more hazardous or difficult-to-handle solvents like diethyl ether, partly because it has a much lower tendency to form explosive organic peroxides. wikipedia.orgmultichemindia.com It is also employed as an extraction solvent. iarc.fr Similarly, tert-amyl methyl ether (TAME) is used as an extraction solvent and a reaction medium, often as a substitute for methylene (B1212753) chloride and aromatic solvents. chemicalland21.comwikipedia.org

The specific properties of this compound and its relatives allow for the optimization of reaction media. This compound is a colorless liquid with a boiling point of 142-143°C and a flash point of 35°C. ontosight.ai It is highly soluble in many organic solvents, including alcohols and hydrocarbons. ontosight.ai

Table 2: Physical and Solvent Properties of this compound and Related Compounds

| Compound | Molecular Formula | Boiling Point (°C) | Key Solvent Features |

|---|---|---|---|

| This compound | C9H20O | 142-143 | High solvency, low viscosity. ontosight.ai |

| Methyl-tert-butyl ether (MTBE) | C5H12O | 55.5 | Low tendency to form peroxides, poor Lewis base. wikipedia.org |

The steric hindrance provided by the tertiary butyl group in these ethers imparts significant chemical stability. chemicalland21.com For example, TAME is noted for its stability in acidic conditions compared to other ethers. chemicalland21.com This stability, combined with a lack of acidic hydrogen atoms, makes these ethers suitable solvents for a variety of chemical reactions, such as Grignard reactions and metal hydride reductions. nih.govwikipedia.org The optimization of reaction media using these ethers can lead to improved reaction control, higher yields, and safer process conditions. For instance, TAME has been successfully used as a reaction medium for condensation and coupling reactions like Suzuki reactions. wikipedia.org

Process Control and Optimization in Industrial Production

The industrial production of fuel ethers like tert-amyl methyl ether (TAME) has been the focus of extensive process control and optimization research to enhance efficiency and reduce costs. acs.orgfigshare.com A key technology in this field is reactive distillation (RD), which combines the chemical reaction and the separation of products into a single unit. ijcce.ac.irbme.huvurup.sk This integration offers significant advantages, including reduced capital and operating costs, better heat integration for exothermic reactions, and the ability to overcome thermodynamic equilibrium limitations to achieve higher reactant conversion. bme.hu

Researchers have proposed advanced configurations to further optimize production. One such innovation is the use of an integrated reactive dividing wall column (RDWC) and pressure swing columns. acs.orgfigshare.comacs.org This design for TAME production has been shown to achieve a desired purity of 99.958 mol% while significantly reducing the total annualized cost by 43.58% and exergy loss by 48.24% compared to conventional reactive distillation processes. acs.orgacs.org

Process control strategies are crucial for maintaining stable and optimal operation. Dynamic simulations using tools like Aspen Plus and Aspen Dynamics are employed to study the behavior of these complex systems and to design effective control structures. acs.orgacs.orgnih.gov Control strategies often involve tray temperature control, as tray temperatures are sensitive to variations in feed compositions and reboiler duty. acs.org For the TAME production process, dynamic simulations revealed oscillatory behavior using conventional PI controllers. nih.gov To address this, a modified process flowsheet and an advanced Non-minimal state space with proportional integral plus (NMSS-PIP) controller were proposed, which successfully eliminated the oscillations and provided smoother responses with better settling times. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name | Abbreviation | Chemical Formula |

|---|---|---|

| This compound / Tert-amyl butyl ether | TABE | C9H20O |

| Tert-amyl methyl ether | TAME | C6H14O |

| Methyl-tert-butyl ether | MTBE | C5H12O |

| Ethyl-tert-butyl ether | ETBE | C6H14O |

| Diethyl ether | (C2H5)2O | |

| Isobutene / Isobutylene (B52900) | C4H8 | |

| Methanol | CH3OH | |

| Methacrolein | C4H6O | |

| Methacrylic acid | C4H6O2 | |

| Tertiary Amyl Benzene | TAB | C11H16 |

| 2-amyl anthraquinone | C21H20O2 | |

| Hydrogen peroxide | H2O2 | |

| Acetic acid | C2H4O2 | |

| Vinyl acetate | C4H6O2 | |

| Cellulose acetate | [C6H7O2(OOCCH3)3]n | |

| Tert-amyl alcohol | TAA | C5H12O |

| Isoamylene | C5H10 | |

| Propylene | C3H6 | |

| Methylene chloride | CH2Cl2 |

Integrated Process Design for Efficiency and Cost Reduction

The synthesis of TAEE typically involves the etherification of isoamylenes (such as 2-methyl-2-butene (B146552) and 2-methyl-1-butene) with ethanol (B145695) over an acidic catalyst. ntnu.noasm.org A significant challenge in this process is the limitation imposed by chemical equilibrium. ntnu.no To overcome this, modern industrial designs integrate reaction and separation into a single unit, a technique known as catalytic distillation (CD). ntnu.no

Catalytic Distillation (CD):

This process design is highly beneficial as it continuously removes the product (TAEE) from the reaction zone, which drives the reaction forward and allows for higher conversion rates than would be achievable in a conventional fixed-bed reactor. ntnu.noosti.gov The industrial production of TAEE can involve a two-step process where the reaction mixture first passes through a fixed-bed pre-reactor, achieving a conversion of 45-50%, before being fed into a catalytic distillation column to complete the reaction. ntnu.no

Key features of advanced process designs for TAEE production include:

High Isoamylene Conversion: Designs utilizing reactive distillation can achieve isoamylene conversion rates of 91% to 98%. osti.gov

Use of Non-Proprietary Catalysts: To reduce costs, processes are designed to use inexpensive and widely available catalysts, such as acidic ion-exchange resins (e.g., Amberlyst 15). axens.netntnu.no

Energy Integration: Techniques like pressure-swing distillation and heat integration are employed to reduce energy consumption. For the related TAME production, integrating a reactive dividing wall and pressure swing columns has been shown to reduce the total annualized cost by 43.58% and exergy loss by 48.24% compared to conventional reactive distillation. figshare.com

Mild Operating Conditions: The processes are optimized to run at moderate temperatures and pressures, which lowers utility consumption and investment costs. axens.net

Simulation studies using software like Aspen Plus are crucial for optimizing column configuration. For the synthesis of TAEE from tert-amyl alcohol (TAA) and ethanol, one study identified an optimal column design as having no rectifying stages, 4 reaction stages, and 8 stripping stages. chula.ac.thscribd.com

| Process Design Parameter | Finding/Benefit | Source |

| Technology | Catalytic Distillation (CD) | Overcomes equilibrium limitations, increases conversion. ntnu.noosti.gov |

| Pre-reactor Conversion | 45-50% | Initial conversion before entering the CD column. ntnu.no |

| Overall Isoamylene Conversion | 91-98% | Achieved with advanced reactive distillation designs. osti.gov |

| Catalyst Type | Acidic ion-exchange resin (e.g., Amberlyst 15) | Readily available and cost-effective. axens.netntnu.no |

| Cost Reduction Strategy | Energy integration, non-proprietary catalysts | Reduces total annualized cost and utility consumption. axens.netfigshare.com |

| Optimal Column (Simulation) | 4 reaction stages, 8 stripping stages | For TAEE synthesis from TAA and ethanol. chula.ac.thscribd.com |

Control Strategies for Continuous Ether Production

Maintaining stable and optimal operation in a continuous TAEE production plant is critical for ensuring product quality and process safety. Control strategies focus on key operating variables that influence reaction conversion and separation efficiency.

In catalytic distillation columns, the temperature profile is a critical control parameter. A smooth temperature profile is typically maintained in the reaction and rectifying zones, while a steep profile in the stripping zone indicates efficient separation of TAEE from lighter components. ntnu.no The concentration profile of the reactants, particularly ethanol, is also a key variable. Maintaining a specific alcohol concentration profile can be crucial, especially when dealing with impurities in the feed stream that could poison the catalyst. epo.org

For TAEE synthesis via reactive distillation, key control variables include:

Reflux Ratio: This is one of the most important factors for the operation of the reactive distillation column. chula.ac.th In one simulation, the calculated reflux ratio was 6.1. ntnu.no

Operating Pressure: Along with the reflux ratio, pressure significantly impacts conversion and selectivity. chula.ac.thscribd.com

Reboiler Temperature/Heat Duty: In a batch reactive distillation system, varying the reboiler temperature between 90-124 °C has been shown to significantly increase the conversion of 2-methyl-2-butene to nearly 99%. acs.org

Feed Composition and Flow Rate: The molar ratio of reactants and the rate at which they are fed into the column affect performance. nahrainuniv.edu.iq

An effective control strategy, often involving tray temperature control, is implemented to ensure that operating conditions are kept at or near their set points, even when disturbances occur. figshare.com

| Control Variable | Significance | Typical Setpoint/Range |

| Reflux Ratio | A primary factor for controlling column operation and separation. chula.ac.th | 6.1 (in one simulation) ntnu.no |

| Operating Pressure | Significantly impacts TAA conversion and TAEE selectivity. chula.ac.thscribd.com | Varies based on specific process design. |

| Reboiler Temperature | Can drive reaction conversion to very high levels. acs.org | 90–124 °C (in a batch system) acs.org |

| Ethanol Concentration Profile | Important for protecting the catalyst from impurities. epo.org | Maintained at a selected profile. epo.org |

Material Compatibility Research in Chemical Processing Systems

The selection of materials for storing and transporting tert-amyl ethyl ether is critical to ensure the integrity of the chemical processing system. Ethers like TAEE are generally compatible with the materials used in the current fuel distribution infrastructure. iea-amf.org However, research focuses on the specific effects of ethers on various materials, particularly elastomers and metals used in pipelines, storage tanks, and seals.

Ethers can cause swelling in some elastomers, which is a key consideration for engine and equipment components. iea-amf.org Generally, volume swells of less than 20% are considered acceptable. iea-amf.org Studies on the closely related ether, ETBE, showed it caused less swelling than premium gasoline for most elastomers tested. iea-amf.org

For pipelines and storage tanks, the primary material of construction is carbon steel. healthygulf.org While ethers themselves are not typically corrosive, the presence of impurities like water can lead to corrosion. gexcon.com For instance, if water is present in a stream containing CO2, it can form carbonic acid, which is highly corrosive to carbon steel. healthygulf.orggexcon.com Therefore, ensuring the dryness of the TAEE product is a critical quality parameter to prevent corrosion in carbon steel pipelines and tanks.

| Material | Compound | Compatibility/Effect | Source |

| Elastomers | ETBE (as an analogue for TAEE) | Less swell than premium gasoline for most elastomers. iea-amf.org | iea-amf.org |

| Viton A | ETBE (as an analogue for TAEE) | Experienced only a small change in volume. iea-amf.org | iea-amf.org |

| Carbon Steel (Pipelines) | Ethers in general | Generally compatible. Risk of corrosion if water is present. iea-amf.orghealthygulf.orggexcon.com | iea-amf.orghealthygulf.orggexcon.com |

| Polypropylene | TAEE | Suitable for use at ambient temperatures. | plastiflex.com |

Q & A

Q. What experimental strategies are recommended for optimizing the synthesis of TAME under laboratory conditions?

To optimize TAME synthesis, focus on acid-catalyzed reactions between methanol and 2-methyl-2-butene. Key parameters include:

- Catalyst selection : Sulfuric acid or ion-exchange resins (e.g., Amberlyst) to enhance yield and reduce side products .

- Temperature control : Maintain 50–70°C to balance reaction kinetics and catalyst stability .

- Byproduct analysis : Use gas chromatography-mass spectrometry (GC-MS) to identify and quantify impurities like di-tert-butyl ether .

- Reaction monitoring : Employ in-situ infrared spectroscopy to track etherification progress .

Q. How can researchers design robust analytical methods for quantifying TAME in environmental matrices?

- Sample preparation : Use solid-phase microextraction (SPME) for trace-level TAME detection in water or soil .

- Instrumentation : Pair GC-MS with a DB-624 column for high selectivity; validate methods using EPA protocols (e.g., SW-846) .

- Calibration : Include isotopically labeled standards (e.g., deuterated TAME) to correct for matrix effects .

- Quality control : Perform spike-and-recovery experiments at concentrations ≤ 1 ppm to ensure precision .

Q. What are the critical factors influencing TAME’s environmental persistence in groundwater systems?

- Hydrogeochemical conditions : Low oxygen levels and microbial diversity reduce biodegradation rates .

- Co-contaminants : Presence of hydrocarbons (e.g., benzene) may inhibit TAME degradation via competitive substrate utilization .

- Adsorption studies : Conduct batch experiments with aquifer materials to measure soil-water partition coefficients (Kd) .

Advanced Research Questions

Q. How can conflicting toxicological data on TAME’s ecotoxicity be systematically reconciled?

- Data gap analysis : Apply ATSDR’s framework to identify missing endpoints (e.g., chronic toxicity in aquatic invertebrates) .

- Meta-analysis : Aggregate results from Daphnia magna and Danio rerio studies using random-effects models to address variability .

- Mechanistic studies : Use transcriptomics to identify gene pathways affected by sublethal TAME exposure .

Q. What experimental approaches are effective for elucidating TAME’s anaerobic microbial degradation pathways?

- Enrichment cultures : Isolate consortia from hydrocarbon-contaminated sites under sulfate-reducing or methanogenic conditions .

- Metabolite profiling : Detect intermediates like tert-amyl alcohol via liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

- Stable isotope probing : Use <sup>13</sup>C-labeled TAME to trace carbon flow in microbial communities .

Q. How can computational models improve predictions of TAME’s atmospheric reactivity and ozone formation potential?

- Quantum chemistry calculations : Compute rate constants for TAME-OH radical reactions using Gaussian 16 with DFT/B3LYP .

- Tropospheric simulations : Integrate results into the Master Chemical Mechanism (MCM) to model secondary organic aerosol (SOA) yields .

- Sensitivity analysis : Vary NOx levels in chamber studies to validate model accuracy under urban vs. rural conditions .

Q. What methodologies address challenges in reconciling laboratory-scale TAME degradation rates with field observations?

- Microcosm studies : Simulate aquifer conditions (e.g., redox gradients, microbial diversity) to bridge lab-field discrepancies .

- Tracer techniques : Co-inject deuterated water (<sup>2</sup>H2O) to monitor hydrodynamic effects on degradation kinetics .

- Long-term monitoring : Deploy passive samplers in contaminated sites to collect time-series data for model calibration .

Methodological Best Practices

Q. How should researchers conduct comprehensive literature reviews on TAME using scientific databases?

- Search strings : Combine CAS numbers (994-05-8), synonyms (e.g., “tert-amyl methyl ether”), and MeSH terms in PubMed/Web of Science .

- Filtering criteria : Prioritize peer-reviewed studies with detailed experimental protocols and raw data .

- Citation tracking : Use tools like Connected Papers to map knowledge gaps (e.g., limited data on TAME photolysis) .

Q. What strategies ensure reproducibility in TAME-related experiments?

- Protocol standardization : Adopt OECD guidelines for ecotoxicity testing (e.g., Test No. 221 for algal growth inhibition) .

- Open data : Share raw chromatograms and kinetic datasets via repositories like Zenodo .

- Collaborative validation : Partner with independent labs to verify degradation rates using identical materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products